An In-depth Technical Guide to the Synthesis of tert-Butyl N-(4-iodophenyl)carbamate
An In-depth Technical Guide to the Synthesis of tert-Butyl N-(4-iodophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in organic synthesis and drug discovery. The document details the core synthetic pathway, experimental protocols, and relevant characterization data.
Overview and Core Synthesis
The principal and most direct method for the synthesis of tert-butyl N-(4-iodophenyl)carbamate involves the protection of the amino group of 4-iodoaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. The Boc group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions.
The reaction proceeds via the nucleophilic attack of the amino group of 4-iodoaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in an organic solvent and may be facilitated by the use of a base to deprotonate the amine, although it can often proceed without one.
Experimental Protocols
A detailed experimental protocol for the synthesis of tert-butyl N-(4-iodophenyl)carbamate is provided below. This protocol is based on established methods for the Boc protection of anilines.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of tert-butyl N-(4-iodophenyl)carbamate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| 4-Iodoaniline | 219.04 | ≥98% | |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ≥97% | |
| Tetrahydrofuran (THF), anhydrous | 72.11 | Other solvents like DCM can be used. | |
| Triethylamine (optional base) | 101.19 | ≥99% | |
| Saturated aqueous NaHCO₃ solution | For workup. | ||
| Brine | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying. | |
| Ethyl acetate | 88.11 | For chromatography. | |
| Hexane | 86.18 | For chromatography. |
Experimental Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 eq).
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Dissolution: Dissolve the 4-iodoaniline in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If a base is used, add triethylamine (1.2 eq).
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Dissolve the residue in a suitable organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure tert-butyl N-(4-iodophenyl)carbamate.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the synthesis and purification.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(4-iodophenyl)carbamate[1] |
| CAS Number | 159217-89-7[1] |
| Molecular Formula | C₁₁H₁₄INO₂[1] |
| Molecular Weight | 319.14 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 103-106 °C |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value |
| Stoichiometry | 4-Iodoaniline (1.0 eq), Boc₂O (1.1 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85-95% (after purification) |
Characterization Data
Table 3: Spectroscopic Data for tert-Butyl N-(4-iodophenyl)carbamate
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.59 (d, J = 8.8 Hz, 2H, Ar-H), 7.19 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH), 1.52 (s, 9H, C(CH₃)₃). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 152.5, 137.9, 137.7, 120.5, 84.4, 80.8, 28.3. |
| IR (KBr) | ν (cm⁻¹): 3320 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, carbamate), 1580 (N-H bend), 1520 (aromatic C=C stretch), 1240, 1160 (C-O stretch).[2] |
| Mass Spec (GC-MS) | m/z: 319 (M⁺), 263, 219, 192, 164, 91, 57.[1] |
Applications in Drug Development
tert-Butyl N-(4-iodophenyl)carbamate serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the iodo group allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse functionalities. The Boc-protected amine provides a stable handle that can be deprotected at a later synthetic stage to allow for further derivatization, such as amide bond formation. This versatility makes it a valuable intermediate for the construction of libraries of compounds for screening in drug discovery programs.
